An In-depth Technical Guide to the Chemical Structure and Applications of Direct Red 80
An In-depth Technical Guide to the Chemical Structure and Applications of Direct Red 80
For Researchers, Scientists, and Drug Development Professionals
Direct Red 80 (C.I. 35780), also widely known as Sirius Red F3B, is a polyazo anionic dye with significant applications in histopathology and other scientific fields.[1][2] Its large, planar molecular structure and hydrophilic nature are central to its utility, particularly in the highly specific staining of collagen and amyloid fibrils.[1][2] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and established experimental protocols.
Chemical Structure of Direct Red 80
Direct Red 80 is a large, symmetrical tetrakisazo dye.[2] Its structure is characterized by a central urea bridge linking two identical naphthol sulfonic acid moieties. Each of these moieties is, in turn, coupled to two azobenzene sulfonic acid groups. The molecule's elongated and planar configuration is crucial for its alignment along the longitudinal axis of protein fibers like collagen. The presence of six sulfonate (SO₃⁻) groups confers high water solubility and contributes to the dye's anionic nature, facilitating electrostatic interactions with basic amino acid residues in proteins.
Caption: Simplified block diagram of Direct Red 80's chemical structure.
Physicochemical Properties
A summary of the key quantitative data for Direct Red 80 is presented below. This data is essential for its application in experimental protocols and analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | Hexasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)naphthalene-2-sulfonate) | |
| Synonyms | Sirius Red F3B, C.I. 35780, Sirius Red | |
| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |
| Molecular Weight | 1373.08 g/mol | |
| CAS Number | 2610-10-8 | |
| Appearance | Dark brown, purple, or reddish-brown powder | |
| λmax (in H₂O or acid) | 528-529 nm (primary peak), with shoulders/peaks at ~500 nm, 372 nm, 280-282 nm, and 230-235 nm | |
| Solubility | Soluble in water (30 g/L at 60°C, 50 g/L at 97°C). Slightly soluble in ethanol, DMF, and DMSO. Insoluble in other organic solvents. | |
| Extinction Coefficient (ε) | ≥32,000 at 524-530 nm in H₂O |
Core Mechanism of Action in Biological Staining
The staining mechanism of Direct Red 80 relies on non-covalent interactions, primarily hydrogen bonding and electrostatic forces, rather than covalent bond formation. Its elongated molecules align parallel to the long axis of collagen or amyloid fibers. The negatively charged sulfonic acid groups on the dye form strong hydrogen bonds with the positively charged basic amino acid residues (like lysine and hydroxylysine) within the protein fibers. This ordered arrangement enhances the natural birefringence of these structures, which is critical for their visualization under polarized light.
Caption: Logical diagram of Direct Red 80's binding mechanism to collagen.
Manufacturing Process Overview
The synthesis of Direct Red 80 can be achieved via a multi-step process involving diazotization and coupling reactions. A common method involves the diazo coupling of 3,4′-disulfo-4-aminoazobenzene with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. An alternative non-phosgene method has also been developed for safety and cost-efficiency.
Caption: Simplified workflow for the synthesis of Direct Red 80.
Experimental Protocols
Direct Red 80 is the principal dye in the Picro-Sirius Red method for collagen visualization and is also used for detecting amyloid deposits.
Picro-Sirius Red Staining for Collagen
This protocol is widely used for the specific visualization and quantification of collagen fibers in paraffin-embedded tissue sections.
Reagents:
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Picro-Sirius Red Solution (0.1% w/v): Dissolve 0.1 g of Direct Red 80 (Sirius Red F3B) in 100 mL of saturated aqueous picric acid. Stir until fully dissolved. The solution is stable for months at room temperature when stored in the dark.
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Acidified Water (0.5% Acetic Acid): Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
Procedure:
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Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
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Staining: Immerse slides in the Picro-Sirius Red solution for 60-90 minutes. This step may require optimization depending on the tissue type.
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Rinsing: Briefly rinse the slides in two changes of acidified water to remove non-specific staining.
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Dehydration and Clearing: Dehydrate the sections rapidly through three changes of 100% ethanol, followed by clearing in xylene.
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Mounting: Mount with a resinous mounting medium.
Expected Results:
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Under bright-field microscopy, collagen fibers appear red, while cytoplasm is pale yellow.
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Under cross-polarized light, thicker collagen fibers exhibit yellow-orange birefringence, while thinner fibers and reticulin appear green.
Alkaline Staining for Amyloid
This method is used for the detection of amyloid deposits in tissue.
Reagents:
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Alkaline Sirius Red Solution: A solution of Direct Red 80 in an alkaline medium is prepared for this specific application.
Procedure:
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Deparaffinization and Rehydration: Prepare tissue sections as described in the collagen staining protocol.
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Staining: Apply the alkaline Sirius Red solution to the tissue sections.
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Rinsing and Mounting: Follow standard rinsing, dehydration, clearing, and mounting procedures.
Expected Results:
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Amyloid deposits are stained red.
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When viewed with crossed polarizers, the stained amyloid exhibits a characteristic apple-green birefringence. This is a key diagnostic feature.
